molecular formula C20H13FN2OS B2627592 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 477569-49-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B2627592
CAS No.: 477569-49-6
M. Wt: 348.4
InChI Key: CZLTZGZFNXKMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, with a 3-fluorobenzamide substituent. Benzothiazole derivatives are renowned for their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is synthesized via benzoylation of 2-aminobenzothiazole derivatives under optimized conditions, often using substituted benzoyl chlorides .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTZGZFNXKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide typically involves the coupling of 2-aminobenzenethiol with an appropriate aromatic aldehyde or acyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the avoidance of toxic reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-Tubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide, against Mycobacterium tuberculosis. The compound demonstrates significant inhibitory activity in vitro, making it a candidate for further development as an anti-tubercular agent. Research indicates that modifications to the benzothiazole structure enhance its potency against drug-resistant strains of tuberculosis .

Mechanism of Action
The mechanism by which these compounds exert their activity is believed to involve interference with bacterial cell wall synthesis and metabolic pathways. The structural features of benzothiazole derivatives allow them to interact effectively with target proteins in M. tuberculosis, leading to bacterial cell death. This has been corroborated by comparative studies with standard reference drugs .

Cancer Research

Anticancer Properties
this compound has also been investigated for its potential anticancer effects. Studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is linked to its interaction with specific signaling pathways involved in cell survival and growth .

Case Studies
Several case studies have documented the application of benzothiazole derivatives in targeting specific cancers:

  • Breast Cancer : A study demonstrated that a similar benzothiazole derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Lung Cancer : Another investigation revealed that compounds with the benzothiazole moiety exhibited cytotoxic effects on lung cancer cells through the modulation of apoptotic pathways.

Other Therapeutic Areas

Antimicrobial Activity
Beyond anti-tubercular and anticancer applications, this compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .

Neuroprotective Effects
Emerging evidence suggests that benzothiazole derivatives may have neuroprotective properties. Preliminary studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary Table of Applications

Application AreaKey Findings
Anti-TubercularSignificant inhibitory activity against M. tuberculosis; effective against drug-resistant strains
Cancer ResearchInduces apoptosis in various cancer cell lines; inhibits proliferation
Antimicrobial ActivityEffective against multiple bacterial strains; potential for treating infections
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential application in neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituent positions, heterocyclic appendages, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent Features Synthesis Method Key Properties/Bioactivities References
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide 3-fluoro substituent on benzamide; benzothiazole-phenyl linkage Benzoylation of 2-aminobenzothiazole Enhanced dipole moment, potential NLO applications
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] 2-fluoro substituent on benzamide Similar benzoylation route Distinct NMR shifts due to ortho-fluorine; antimicrobial activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide (TTFB) tert-butyl group on thiazole; 3-fluorobenzamide Multi-step coupling reactions Mitochondrial uncoupling agent; increased lipophilicity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-butoxy substituent on benzamide Amide coupling with substituted benzoyl chloride Higher lipophilicity; potential pesticidal applications
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Ethyl and fluorine on benzothiazole; exocyclic double bond Condensation with ethylamine derivatives Altered crystal packing; unknown bioactivity

Impact of Substituent Position and Electronic Effects

  • Fluorine Position: The 3-fluoro substituent in the target compound creates a distinct electronic profile compared to the 2-fluoro isomer (2-BTFBA). In contrast, the ortho-fluorine in 2-BTFBA induces stronger intramolecular dipole interactions, affecting crystal packing .
  • Thiazole/Thiazolidine Modifications : Compounds like TTFB () incorporate a tert-butyl group on the thiazole ring, increasing steric bulk and lipophilicity. This modification enhances membrane permeability but may reduce solubility .

Physicochemical and Spectral Properties

  • NMR Spectroscopy: The 3-fluorobenzamide moiety in the target compound shows a downfield shift for the amide proton (δ ~10.5 ppm in DMSO) compared to non-fluorinated analogues. In contrast, 2-BTFBA exhibits split peaks due to ortho-fluorine-induced anisotropy .
  • Thermal Stability : Fluorinated benzothiazoles generally exhibit higher melting points (>200°C) due to strong intermolecular interactions. The butoxy-substituted analogue () shows lower thermal stability, likely due to flexible alkoxy chains disrupting crystal lattice integrity .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C20H13FN2OS
  • CAS Number : [Not specified]
  • Molecular Weight : 348.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation:

  • Antibacterial Activity : The compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the cessation of bacterial growth and reproduction.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. Studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. A comparative study highlighted the following results:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest a promising potential for this compound as a novel antibacterial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized below:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)8.5Induction of apoptosis
A549 (Lung Cancer)6.7Cell cycle arrest
HeLa (Cervical Cancer)10.2Inhibition of DNA synthesis

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives, including this compound, is influenced by their structural features. Modifications to the benzothiazole moiety can enhance or diminish activity. For instance:

  • Substituting different functional groups on the phenyl ring can significantly affect potency.
  • The presence of electron-withdrawing groups enhances antibacterial activity by stabilizing the transition state during enzyme inhibition .

Case Studies

  • Anticancer Efficacy in Animal Models : A recent study evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The compound demonstrated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent.
  • Synergistic Effects with Existing Antibiotics : Another study explored the synergistic effects of this compound when used in combination with traditional antibiotics against resistant bacterial strains. Results indicated enhanced efficacy, suggesting potential applications in treating multidrug-resistant infections .

Q & A

Q. How can Design of Experiments (DOE) optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify significant factors.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
  • High-Throughput Screening : Use automated platforms to test 100+ conditions in parallel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.